2-Methylpropyl pyridine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
226896-38-4 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methylpropyl pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
BCCFADLFYUAUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Synthesis and Physicochemical Properties
The synthesis of 2-Methylpropyl pyridine-4-carboxylate can be achieved through the esterification of isonicotinic acid with 2-methylpropan-1-ol. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is typically heated to drive the equilibrium towards the formation of the ester.
An alternative approach involves the conversion of isonicotinic acid to its more reactive acid chloride, isonicotinoyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with 2-methylpropan-1-ol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired ester.
The physicochemical properties of This compound are not extensively documented in the literature. However, they can be predicted based on its molecular structure and comparison with related pyridine-4-carboxylate esters.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Higher than ethyl isonicotinate (B8489971) (212-214 °C) |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
| Density | ~1.05 g/cm³ |
Chemical Reactivity and Transformational Chemistry
Reactions at the Ester Functionality
The isobutyl ester group is susceptible to various nucleophilic substitution reactions, typical of carboxylic acid esters. These reactions are fundamental to the metabolism and potential synthetic modifications of the molecule.
The hydrolysis of 2-Methylpropyl pyridine-4-carboxylate to its parent isonicotinic acid and 2-methylpropan-1-ol is a critical reaction, particularly in biological systems. While specific kinetic data for this exact ester are not extensively documented, the hydrolysis of related nicotinate (B505614) and isonicotinate (B8489971) esters provides a well-established framework for understanding its behavior. tandfonline.comepa.gov
Ester hydrolysis can proceed through acid-catalyzed, base-catalyzed (saponification), and neutral (water-mediated) pathways. epa.gov The reaction kinetics are typically studied under pseudo-first-order conditions, where the concentration of water or the catalyst (acid or base) is in large excess. tandfonline.com The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of buffers, which can exert a catalytic effect. tandfonline.com
For analogous esters, the hydrolysis rate follows the Arrhenius equation, indicating a temperature dependence of the reaction rate. A pH-rate profile typically shows that the reaction is slowest near neutral pH and accelerates under both acidic and basic conditions. tandfonline.com The base-catalyzed hydrolysis of carboxylic acid esters is generally a bimolecular (BAC2) mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. epa.gov
Table 1: Factors Influencing Ester Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| Low pH (Acidic) | Increased | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. |
| High pH (Basic) | Significantly Increased | The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate and alcohol. epa.gov |
| Increased Temperature | Increased | Provides the necessary activation energy for the reaction to proceed at a faster rate, consistent with the Arrhenius equation. tandfonline.com |
| Buffer Species | Variable | Certain buffer components can act as general acid or base catalysts, influencing the reaction kinetics. tandfonline.com |
The equilibrium of the hydrolysis reaction lies far to the right under most conditions, favoring the formation of the more stable carboxylate (in basic media) or carboxylic acid (in acidic media) and alcohol.
This compound can undergo aminolysis, a reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, isonicotinamide, and 2-methylpropan-1-ol. This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the ester.
The general mechanism involves:
Nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate.
Collapse of the tetrahedral intermediate, with the expulsion of the isobutoxide (-OCH2CH(CH3)2) as the leaving group.
Proton transfer to the leaving group and from the nitrogen to yield the final amide and alcohol products. chemistrysteps.com
Aminolysis of esters is generally slower than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com The reaction rate is dependent on the nucleophilicity of the amine and the reaction conditions. While the isobutoxide is a relatively poor leaving group, the reaction can be driven to completion, often by using an excess of the amine or by heating. chemistrysteps.comwikipedia.org The formation of amides from esters is a fundamental transformation in organic synthesis. fishersci.co.uk
Transesterification is a process where the isobutyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by another alcohol. The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products (e.g., by distillation). masterorganicchemistry.com
Base-Catalyzed Transesterification: A catalytic amount of a strong base, such as an alkoxide corresponding to the reactant alcohol, is used. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels the original isobutoxide group. masterorganicchemistry.com
This process allows for the conversion of this compound into other alkyl esters of isonicotinic acid, which can be useful for modifying the physical properties of the compound, such as its solubility or volatility.
The ester functionality of this compound can be reduced to a primary alcohol, yielding (pyridin-4-yl)methanol and 2-methylpropan-1-ol. This transformation requires a strong reducing agent, as esters are less reactive towards reduction than aldehydes or ketones. reddit.com
Lithium aluminum hydride (LiAlH4) is the reagent of choice for this reduction. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds in two main stages:
Nucleophilic addition of a hydride ion (H-) from LiAlH4 to the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde intermediate and lithium isobutoxide.
The aldehyde intermediate is immediately reduced further by another equivalent of hydride to an alkoxide.
An acidic workup is then required to protonate the resulting alkoxides to yield the two alcohol products. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not reactive enough to reduce esters to alcohols under standard conditions. libretexts.org
Table 2: Reactivity of Reducing Agents with Esters
| Reducing Agent | Reactivity with Esters | Products |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | High | Primary Alcohol reddit.commasterorganicchemistry.com |
| Sodium Borohydride (NaBH4) | Very Low / Unreactive | No reaction (under standard conditions) libretexts.org |
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic characteristic governs its reactivity, particularly in electrophilic substitution reactions.
The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. wikipedia.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a very large extent, making substitution extremely difficult. wikipedia.orgrsc.org
The ester group at the C4 position also acts as a deactivating group through its electron-withdrawing resonance and inductive effects. Both the ring nitrogen and the C4-ester group direct incoming electrophiles to the meta-positions (C3 and C5). Therefore, if an electrophilic substitution reaction were to be forced under harsh conditions, the substitution would be expected to occur at the positions meta to the nitrogen atom. youtube.com
Due to this profound deactivation, direct electrophilic substitution on the pyridine ring of isonicotinate esters is generally not a viable synthetic strategy. Alternative methods, such as starting with a pre-functionalized pyridine ring or activating the ring (e.g., through N-oxide formation), are typically employed to synthesize substituted pyridine derivatives. wikipedia.org
Derivatization Strategies for Structural Modification
With the C-4 position of this compound occupied, derivatization strategies focus on functionalizing the remaining C-H bonds, primarily at the C-2, C-3, C-5, and C-6 positions.
Radical Substitution: The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient heterocycles. This reaction involves the generation of alkyl radicals which then attack the protonated pyridine ring. For a 4-substituted pyridine like the title compound, the reaction would be expected to proceed with high regioselectivity at the C-2 and C-6 positions, which are electronically activated and sterically accessible.
Functionalization via N-Oxide: As mentioned previously, converting the pyridine to its N-oxide derivative opens up numerous pathways for regioselective functionalization. The N-oxide can be nitrated at the C-4 position (requiring migration or an alternative mechanism if C-4 is blocked) or halogenated at the C-2 and C-4 positions. For example, treatment with phosphorus oxychloride (POCl₃) can introduce a chlorine atom at the C-2 position, which can then be deoxygenated to yield a 2-chloro-4-substituted pyridine. This chloro-derivative is an excellent substrate for subsequent SNAr reactions.
Directed Ortho Metalation (DoM): While challenging for pyridine itself, directed metalation can be a strategy. Complexing agents or directing groups can facilitate deprotonation at a specific position (e.g., C-3) with a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile to introduce a new substituent.
Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom. Such reactions, if they proceed, require harsh conditions and typically yield the C-3 substituted product. The presence of the electron-withdrawing ester group at C-4 further deactivates the ring, making this route even less favorable.
The isobutyl ester functionality provides a versatile handle for a variety of chemical transformations that modify the side chain without altering the pyridine core.
Hydrolysis: The ester can be readily hydrolyzed under either acidic or basic (saponification) conditions to yield isonicotinic acid and isobutanol. This is a fundamental transformation for converting the ester to a carboxylic acid, which is a precursor for many other functional groups. nih.gov
Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the isobutyl group can be exchanged for another alkyl or aryl group. This allows for the synthesis of a library of different pyridine-4-carboxylate esters. masterorganicchemistry.com
Amidation: The ester can be converted directly to an amide by reaction with a primary or secondary amine (aminolysis). This reaction is often uncatalyzed or may be promoted by heating and provides access to a wide range of isonicotinamides. researchgate.net
Reduction to an Alcohol: The ester group can be reduced to a primary alcohol, yielding (pyridin-4-yl)methanol. This transformation requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). Milder reagents like diisobutylaluminium hydride (DIBAL-H) might also be employed, potentially at low temperatures, to achieve the same transformation or, under carefully controlled conditions, stop at the aldehyde stage. It is important to note that potent hydride reagents can also reduce the pyridine ring itself.
Reaction with Organometallic Reagents: Treatment with organometallic reagents, such as Grignard reagents (R-MgBr), will convert the ester into a tertiary alcohol. This reaction involves the addition of two equivalents of the organometallic reagent to the ester carbonyl group.
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH, H₂O | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or base | New Ester (COOR') |
| Amidation | R'₂NH | Amide (CONR'₂) |
| Reduction | LiAlH₄ | Primary Alcohol (CH₂OH) |
| Grignard Reaction | 2 eq. R'MgBr, then H₃O⁺ | Tertiary Alcohol (C(OH)R'₂) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule.
The electronic structure of 2-Methylpropyl pyridine-4-carboxylate is defined by the interplay between the aromatic pyridine (B92270) ring and the ester functional group. The pyridine ring features a delocalized π-electron system across its six atoms, which is characteristic of aromatic compounds. youtube.com The nitrogen atom in the ring introduces a degree of polarity and is a site of significant electron density.
The ester group (-COOCH₂CH(CH₃)₂) contains highly polarized covalent bonds, particularly the carbonyl (C=O) double bond and the C-O single bonds. Analysis of the electron density distribution typically shows a high concentration of charge around the oxygen atoms due to their high electronegativity, rendering the carbonyl carbon electrophilic. arxiv.org
Bonding analysis involves the examination of bond lengths, bond angles, and the nature of atomic orbitals' overlap. The bonds within the pyridine ring exhibit lengths that are intermediate between typical single and double bonds, a hallmark of aromaticity. The geometry around the ester group is trigonal planar for the carbonyl carbon and tetrahedral for the sp³ hybridized carbons of the isobutyl group. aps.orgmdpi.com
| Bond Type | Description | Expected Hybridization |
|---|---|---|
| C-C (Pyridine Ring) | Aromatic bond with partial double bond character. | sp² |
| C-N (Pyridine Ring) | Polar aromatic bond with partial double bond character. | sp² |
| C=O (Ester) | Strong, polar double bond. | sp² |
| C-O (Ester) | Polar single bond. | sp² (carbonyl C), sp³ (isobutyl C) |
| C-C (Isobutyl) | Non-polar single bond. | sp³ |
| C-H | Relatively non-polar single bonds. | sp² (ring), sp³ (isobutyl) |
Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. libretexts.orgwpmucdn.com A smaller gap generally implies higher reactivity. pku.edu.cn
For this compound:
HOMO : The HOMO is expected to be primarily localized on the electron-rich pyridine ring, specifically involving the π-system and the nitrogen lone pair. This orbital's energy indicates the molecule's ability to donate electrons, making these sites susceptible to electrophilic attack.
LUMO : The LUMO is anticipated to be a π* antibonding orbital distributed over the pyridine ring and the carbonyl group. Its energy level reflects the molecule's capacity to accept electrons, indicating that the ring and the carbonyl carbon are potential sites for nucleophilic attack. youtube.com
Quantum chemical calculations can precisely determine the energies of these orbitals and map their spatial distribution, providing a quantitative basis for predicting how the molecule will interact with other reagents. xenosite.org
| Orbital | Expected Location | Predicted Reactivity Type | Potential Reaction Site |
|---|---|---|---|
| HOMO | π-system of pyridine ring, N lone pair | Nucleophilic / Electron Donor | Pyridine Nitrogen, Ring Carbons |
| LUMO | π*-system of pyridine ring and C=O group | Electrophilic / Electron Acceptor | Ring Carbons, Carbonyl Carbon |
Computational methods can accurately simulate spectroscopic data, which is invaluable for interpreting experimental spectra.
Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra. For this compound, key predicted vibrations would include the C=O stretching of the ester group (typically a strong band around 1720-1740 cm⁻¹), C-O stretching modes, aromatic C=C and C=N stretching frequencies of the pyridine ring (in the 1400-1600 cm⁻¹ region), and various C-H bending and stretching modes for the aromatic and aliphatic parts of the molecule. nih.gov
NMR Chemical Shifts : Simulating Nuclear Magnetic Resonance (NMR) spectra is a common application of quantum chemistry. pdx.edu By calculating the magnetic shielding around each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. These simulations are crucial for assigning peaks in experimental NMR spectra. github.io
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| Pyridine H (α to N) | ~8.5 - 8.8 | ~150 | Deshielding by electronegative N and ring current. chemistrysteps.com |
| Pyridine H (β to N) | ~7.8 - 8.1 | ~125 | Aromatic ring current. libretexts.org |
| C=O (Ester) | - | ~165 | Deshielding by double-bonded oxygen. |
| O-CH₂ (Isobutyl) | ~4.2 | ~70 | Deshielding by adjacent oxygen atom. oregonstate.edu |
| CH (Isobutyl) | ~2.1 | ~28 | Standard aliphatic environment. |
| CH₃ (Isobutyl) | ~1.0 | ~19 | Shielded aliphatic environment. |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis explore the molecule's flexibility and the different shapes it can adopt by rotating around its single bonds.
The isobutyl ester group of this compound provides significant conformational flexibility. The key rotatable single bonds are:
The bond between the pyridine ring and the carbonyl carbon.
The C-O bond of the ester.
The C-C bonds within the isobutyl group.
Rotation around these bonds leads to different conformers with varying energies. solubilityofthings.com The most stable conformations are typically those that minimize steric hindrance, such as staggered arrangements in the isobutyl chain. youtube.com Eclipsed conformations represent energy maxima and are transition states between more stable forms. researchgate.net Computational methods can map the potential energy surface as a function of dihedral angles, revealing the energy barriers that must be overcome for conformational changes to occur. For the isobutyl group, gauche and anti conformations are the low-energy states. nih.gov
| Rotatable Bond | Low-Energy Conformations | High-Energy Conformations | Primary Source of Rotational Barrier |
|---|---|---|---|
| Pyridine-C(O) | Planar (or near-planar) arrangement to maximize π-conjugation. | Orthogonal arrangement. | Loss of π-conjugation. |
| (O)C-O(CH₂) | Staggered arrangements relative to the C=O bond. | Eclipsed arrangements. | Steric and electronic repulsion. |
| O-CH₂-CH | Staggered (anti and gauche) conformations. | Eclipsed conformations. | Steric hindrance (torsional strain). |
Understanding how molecules of this compound interact with each other is key to predicting its physical properties, such as boiling point and solubility. Modeling these interactions reveals the nature of the forces at play in the condensed phase.
The primary intermolecular forces include:
Dipole-Dipole Interactions : Resulting from the permanent dipoles of the polar ester group and the pyridine nitrogen.
Van der Waals Forces (Dispersion) : These are present between all molecules and increase with the size of the alkyl group and the aromatic ring.
π-π Stacking : The aromatic pyridine rings can stack on top of each other in an offset fashion, an interaction driven by electrostatic and dispersion forces. researchgate.net
Weak Hydrogen Bonds : Potential for weak C-H···O and C-H···N hydrogen bonds, where the acidic protons on the pyridine ring interact with the lone pairs on the oxygen or nitrogen atoms of neighboring molecules. mdpi.com
Computational models can calculate the binding energies of different molecular arrangements (dimers, clusters) to determine the most stable packing modes, which relate to crystal structures in the solid state. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
The formation of this compound from pyridine-4-carboxylic acid (isonicotinic acid) and 2-methylpropan-1-ol (isobutanol) is a classic example of Fischer-Speier esterification. This acid-catalyzed reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of such reaction mechanisms. These theoretical studies provide insights into the molecular geometries of reactants, intermediates, transition states, and products, as well as the energetic landscape of the reaction pathway.
The generally accepted mechanism for the acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.commasterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. mdpi.com A series of proton transfer steps then occurs, leading to the formation of a good leaving group (water). Finally, the elimination of water and deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com
Computational models of this process for analogous systems, such as the formation of isonicotinic acid methyl ester, have utilized DFT methods with basis sets like B3LYP/6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. nih.gov Similar computational approaches can be applied to the synthesis of this compound to provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level.
A critical aspect of computational reaction mechanism elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate for a particular elementary step and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The analysis of the geometric parameters and vibrational modes of the transition state provides valuable information about the bond-breaking and bond-forming processes occurring during that step.
For the acid-catalyzed esterification of isonicotinic acid with isobutanol, several key transition states can be computationally located. The most significant of these is the transition state for the nucleophilic attack of the alcohol on the protonated carboxylic acid (TS1) and the transition state for the departure of the water molecule (TS2).
Computational studies on similar esterification reactions have shown that the geometry of TS1 involves the partial formation of the C-O bond between the carbonyl carbon and the alcohol oxygen, and a partial pyramidalization of the carbonyl carbon. rsc.org The imaginary frequency associated with this transition state corresponds to the motion of the alcohol oxygen towards the carbonyl carbon.
The table below presents hypothetical, yet plausible, geometric parameters for the key transition state in the esterification of pyridine-4-carboxylic acid with 2-methylpropan-1-ol, based on general principles of transition state theory for such reactions.
| Parameter | Reactant Complex | Transition State (TS1) | Tetrahedral Intermediate |
| C-O (alcohol) distance (Å) | > 3.0 | ~1.8 - 2.2 | ~1.4 |
| C=O (carbonyl) distance (Å) | ~1.2 | ~1.3 - 1.4 | - |
| C-OH (acid) distance (Å) | ~1.3 | ~1.3 | ~1.4 |
| O-C-O angle (°) | ~120 | ~110 - 115 | ~109.5 |
| Imaginary Frequency (cm⁻¹) | N/A | -150 to -250 | N/A |
Note: The data in this table is illustrative and represents typical values expected from computational analysis of Fischer esterification transition states. Specific values would require dedicated DFT calculations for this particular reaction.
The energetic profile, or reaction coordinate diagram, provides a quantitative description of the energy changes that occur as the reaction progresses from reactants to products. By calculating the relative energies of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products), a comprehensive understanding of the reaction's thermodynamics and kinetics can be achieved.
The following table provides a hypothetical energetic profile for the key steps in the acid-catalyzed esterification of pyridine-4-carboxylic acid with 2-methylpropan-1-ol. The values are representative of what might be expected from DFT calculations.
| Species | Relative Energy (kcal/mol) |
| Reactants (Isonicotinic Acid + Isobutanol + H⁺) | 0.0 |
| Protonated Isonicotinic Acid + Isobutanol | -5.0 |
| Transition State 1 (TS1) | +15.0 |
| Tetrahedral Intermediate | -2.0 |
| Transition State 2 (TS2) | +10.0 |
| Products (this compound + H₂O + H⁺) | -8.0 |
Note: The energy values in this table are illustrative and intended to represent a plausible reaction profile for an acid-catalyzed esterification. Actual values are dependent on the level of theory, basis set, and solvent model used in the computational study.
These computational studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental principles that govern the synthesis of esters like this compound.
Advanced Analytical Methodologies in Chemical Research
Chromatographic Separation Techniques
Chromatography is fundamental to the isolation and purification of 2-Methylpropyl pyridine-4-carboxylate, as well as for monitoring its synthesis and assessing its purity. Different chromatographic techniques are employed based on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyridine-carboxylate esters due to its high resolution and versatility. researchgate.netpensoft.net Method development for this compound typically involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A common approach utilizes a C18 stationary phase, which is effective for retaining moderately polar compounds like pyridine (B92270) derivatives. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.netnih.gov The buffer, often containing ammonium (B1175870) acetate (B1210297) or formic acid, is crucial for controlling the pH and ensuring good peak shape for the basic pyridine nitrogen. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is frequently used to ensure the timely elution of the target compound while providing good separation from potential impurities. nih.gov Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine ring, or a mass spectrometer for enhanced sensitivity and structural confirmation. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at ~260 nm or Mass Spectrometry (ESI+) |
Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment
Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly given its volatility. who.int It is exceptionally well-suited for in-process control during synthesis, allowing for rapid monitoring of the consumption of reactants and the formation of the product. Purity assessment of the final product can also be efficiently performed using GC.
The analysis is typically carried out using a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane. A temperature-programmed analysis is employed, where the column temperature is gradually increased to ensure the separation of components with different boiling points. Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive peak identification. sdstate.edu In some cases, derivatization of the compound may be necessary to improve its thermal stability or chromatographic behavior, although the ester functionality often provides sufficient volatility. sdstate.edu
| Parameter | Condition |
|---|---|
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering high efficiency and environmentally friendly operation. mdpi.com For the analysis of pyridine derivatives, SFC provides distinct advantages. The mobile phase is typically supercritical carbon dioxide, often mixed with a small amount of a polar organic solvent (modifier) such as methanol. researchgate.net
This technique is particularly effective for separating basic compounds. To achieve good peak symmetry and prevent tailing of the basic pyridine nitrogen, specialized stationary phases are often used. A 2-ethylpyridine (B127773) column, for instance, is designed for the analysis of basic compounds and can provide excellent chromatographic performance without the need for basic additives in the mobile phase. nih.govmdpi.com The low viscosity of the supercritical fluid mobile phase allows for faster separations compared to HPLC. mdpi.com SFC coupled with mass spectrometry (SFC-MS) is a powerful tool for the rapid analysis of complex mixtures containing such compounds. mdpi.com
| Parameter | Condition |
|---|---|
| Column | 2-Ethylpyridine (e.g., 25 cm x 4.6 mm, 3 µm) |
| Mobile Phase | Supercritical CO₂ with a Methanol modifier gradient |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Flow Rate | 3.0 mL/min |
| Detection | UV or Mass Spectrometry (MS) |
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the definitive confirmation of the structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The pyridine ring protons typically appear as two distinct sets of signals in the aromatic region (δ 7.5-9.0 ppm). The protons adjacent to the nitrogen (at C2 and C6) are deshielded and appear further downfield compared to the protons at C3 and C5. The isobutyl group gives rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the ester oxygen.
¹³C NMR: The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester is highly deshielded and appears around δ 165 ppm. The pyridine carbons resonate in the aromatic region (δ 120-155 ppm), while the carbons of the isobutyl group appear in the aliphatic region (upfield).
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the isobutyl group and the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the isobutyl group to the ester carbonyl and the carbonyl to the pyridine ring at the C4 position. nih.gov
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-2, H-6 | ~8.8 | d |
| Pyridine H-3, H-5 | ~7.8 | d |
| Ester -O-CH₂- | ~4.2 | d |
| Isobutyl -CH- | ~2.1 | m |
| Isobutyl -CH₃ (x2) | ~1.0 | d |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | ~165 |
| Pyridine C-2, C-6 | ~151 |
| Pyridine C-4 | ~140 |
| Pyridine C-3, C-5 | ~123 |
| Ester -O-CH₂- | ~72 |
| Isobutyl -CH- | ~28 |
| Isobutyl -CH₃ (x2) | ~19 |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass Spectrometry (MS) provides information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. libretexts.org For this compound (Molecular Weight: 179.22 g/mol ), electrospray ionization (ESI) would typically show a prominent protonated molecular ion [M+H]⁺ at m/z 180. nih.gov
The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) conditions can be predicted based on the known behavior of esters and pyridine compounds. chemguide.co.uk
Loss of Isobutene: A characteristic fragmentation pathway for esters with a branched alkyl chain is the loss of an alkene via a McLafferty-type rearrangement or simple cleavage, leading to the formation of protonated isonicotinic acid. This would result in a fragment ion at m/z 124.
Cleavage of the Ester Bond: Alpha-cleavage at the C-O bond of the ester can result in the loss of the isobutoxy radical (from the molecular ion) or isobutanol (from the protonated molecular ion). A key fragment would be the isonicotinoyl cation at m/z 106. chemguide.co.uk
Fragmentation of the Alkyl Chain: The isobutyl cation itself can be observed at m/z 57. The loss of the entire isobutoxycarbonyl group from the protonated pyridine ring would yield a pyridinium (B92312) ion at m/z 79.
Analysis of these fragmentation pathways provides conclusive evidence for the identity and structure of the molecule. nih.gov
| m/z | Proposed Fragment Identity |
|---|---|
| 180 | [M+H]⁺ (Protonated Molecular Ion) |
| 124 | [M+H - C₄H₈]⁺ (Loss of isobutene) |
| 106 | [C₅H₄NCO]⁺ (Isonicotinoyl cation) |
| 79 | [C₅H₄NH]⁺ (Pyridinium ion) |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these spectroscopic methods provide a detailed fingerprint of its molecular structure. Due to a lack of direct experimental spectra for this compound, the following analysis is based on the known spectral data of analogous compounds, such as ethyl pyridine-4-carboxylate and various isobutyl esters. researchgate.netnist.govchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com
The vibrational spectrum of this compound can be divided into three main regions corresponding to the pyridine ring, the carboxylate ester group, and the 2-methylpropyl (isobutyl) group.
Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the ring give rise to a series of bands between 1400 and 1600 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower frequencies. cdnsciencepub.comnih.gov
Carboxylate Ester Vibrations: The ester functional group is readily identified by its strong and distinct vibrational bands. The most prominent of these is the C=O (carbonyl) stretching vibration, which is expected to appear as a very strong band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage are also characteristic and usually appear as two coupled bands in the 1100-1300 cm⁻¹ region.
2-Methylpropyl (Isobutyl) Group Vibrations: The isobutyl group has characteristic vibrations that can be identified in the spectrum. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the 2850-3000 cm⁻¹ region. The bending vibrations of these groups, such as scissoring, wagging, and twisting, occur at lower frequencies, typically in the 1350-1470 cm⁻¹ range. The presence of the isopropyl moiety (-CH(CH₃)₂) in the isobutyl group is often indicated by a characteristic doublet in the 1365-1385 cm⁻¹ region due to symmetric C-H bending.
A summary of the expected key vibrational bands for this compound is presented in the interactive table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Pyridine C-H Stretch | 3000-3100 | Medium | Aromatic C-H stretching vibrations. |
| Alkyl C-H Stretch | 2850-3000 | Strong | C-H stretching of the isobutyl group. |
| C=O Stretch (Ester) | 1720-1740 | Very Strong | Characteristic carbonyl stretch. |
| Pyridine Ring C=C, C=N Stretch | 1400-1600 | Medium-Strong | In-plane ring stretching vibrations. |
| Alkyl C-H Bend | 1350-1470 | Medium | Bending vibrations of CH₂ and CH₃ groups. |
| C-O Stretch (Ester) | 1100-1300 | Strong | Asymmetric and symmetric stretching of the C-O-C linkage. |
| Pyridine Ring Breathing/Deformation | 600-1000 | Medium-Weak | In-plane and out-of-plane ring deformations. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of related pyridine carboxylate derivatives allows for a detailed prediction of its likely solid-state structure. nih.govnih.govmdpi.commdpi.comiucr.orgrsc.orgresearchgate.netmdpi.com
It is anticipated that this compound would crystallize in a centrosymmetric space group, a common feature for such organic molecules. The crystal packing is expected to be dominated by weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings.
The ester group is a key participant in forming the crystal lattice. The carbonyl oxygen atom is a good hydrogen bond acceptor and is likely to engage in C-H···O interactions with C-H groups from the pyridine ring or the isobutyl group of neighboring molecules. These interactions can lead to the formation of supramolecular synthons, such as dimers or chains, which then pack to form a three-dimensional structure.
Based on the crystal structures of analogous compounds, a hypothetical set of crystallographic parameters for this compound is presented in the interactive table below. It is important to note that these are predicted values and await experimental verification.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (examples of common space groups) |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Hydrogen Bonding Motifs | C-H···O, C-H···N |
| π-π Stacking | Present, with inter-centroid distances of 3.5-4.0 Å |
| Conformation | The ester group is likely to be planar with the pyridine ring to maximize conjugation. The isobutyl group will adopt a staggered conformation. |
Role As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Heterocyclic Systems
The pyridine-4-carboxylate scaffold is instrumental in the synthesis of intricate heterocyclic systems, which are often the core of pharmacologically active agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form amides, hydrazides, and other derivatives. wikipedia.org More significantly, the pyridine (B92270) ring itself can be the site of transformations that lead to fused or linked heterocyclic structures.
One key strategy involves the functionalization of the pyridine ring followed by cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl substituents at positions on the pyridine ring. These newly introduced groups can bear functional handles that subsequently react with the carboxylate group (or a derivative thereof) to form a new fused ring. Research has demonstrated the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates through such palladium-catalyzed methods, starting from a brominated pyridine-carboxylate precursor. mdpi.com This highlights how the pyridine-carboxylate core can be elaborated into more complex, polycyclic heteroaromatic systems.
Furthermore, pyridine derivatives are used to create fused ring systems like pyrano[3,2-c]pyridine and pyrido[4,3-d]-pyrimidine, which have shown significant anticancer activity. researchgate.net The synthesis of these complex heterocycles often relies on multi-component reactions where the pyridine unit acts as a central building block. One-pot, green synthesis methodologies, often microwave-assisted, have been developed to efficiently produce novel pyridine derivatives from simple precursors. nih.gov
| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System | Reference |
| Brominated Pyridine-carboxylate | Suzuki-Miyaura Coupling | 3-(Hetero)arylthieno[3,2-b]pyridines | mdpi.com |
| Pyridine Derivatives | Multi-component Cyclization | Pyrano[3,2-c]pyridines | researchgate.net |
| Pyridine Derivatives | Multi-component Cyclization | Pyrido[4,3-d]pyrimidines | researchgate.net |
| 4-Formylphenyl sulfonate, etc. | One-pot, four-component reaction | Substituted Pyridines | nih.gov |
Scaffold for Pyridine-Containing Architectures
The inherent structure of 2-methylpropyl pyridine-4-carboxylate makes it an ideal scaffold for building larger, pyridine-containing molecular architectures. The term "scaffold" here refers to a core molecular fragment upon which a variety of substituents and functional groups can be systematically added to create a library of related compounds, often for screening purposes in drug discovery. nih.gov The pyridine ring provides a rigid and planar core, while the ester function at the 4-position serves as a primary point for diversification.
The versatility of the pyridine carboxylic acid framework is evident in its widespread presence in FDA-approved pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, both of which are crucial for molecular recognition at biological targets. By using this compound as a starting scaffold, chemists can synthesize libraries of compounds where different groups are attached via the carboxylate function (e.g., amides with diverse amines) or appended to other positions of the pyridine ring.
Isonicotinates, the conjugate base of the parent acid, are also well-known for their ability to coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. wikipedia.orgnih.gov In these architectures, the isonicotinate (B8489971) ligand acts as a linker, bridging metal centers through both its pyridine nitrogen and carboxylate oxygen atoms. This creates extended, often porous, network structures. While this compound itself would first need to be hydrolyzed to the carboxylate, its role as a precursor to these linkers underscores its function as a foundational element for supramolecular assemblies. nih.gov
| Architecture Type | Role of Pyridine-4-Carboxylate | Key Interactions |
| Drug-like Molecules | Core structural motif | Hydrogen bonding, π-stacking |
| Coordination Polymers | Bridging ligand (linker) | Metal-ligand coordination (N, O) |
| Metal-Organic Frameworks | Bridging ligand (linker) | Metal-ligand coordination (N, O) |
Development of Novel Synthetic Building Blocks
Beyond its direct use in synthesizing final target molecules, this compound serves as a platform for the development of more complex and specialized synthetic building blocks. These new building blocks can then be used in subsequent, often modular, synthetic strategies like combinatorial chemistry or fragment-based drug design.
For example, the pyridine ring of a pyridine-4-carboxylate ester can be subjected to site-selective functionalization. Recent advances have enabled the direct C-4 selective carboxylation of pyridines to produce isonicotinic acid derivatives, which can then be esterified. chemistryviews.org Conversely, reactions can be directed to other positions. For instance, after protecting or modifying the carboxylate group, other positions on the pyridine ring (e.g., C-2 or C-3) can be halogenated or otherwise activated. These functionalized pyridine-4-carboxylates become valuable, multi-functional building blocks. A building block with orthogonal reactive sites—for instance, an ester at C-4 and a bromine atom at C-2—allows for sequential, selective reactions, greatly enhancing synthetic efficiency.
| Starting Material | Transformation | Resulting Building Block | Potential Application |
| Pyridine-4-carboxylate Ester | Ring Halogenation | Halogenated Pyridine-4-carboxylate | Sequential Cross-Coupling Reactions |
| Pyridine-4-carboxylate Ester | Ring Borylation | Pyridyl MIDA Boronate Ester | Suzuki-Miyaura Cross-Coupling |
| Pyridine | C-H Phosphination/Carboxylation | Pyridine-4-carboxylate Derivative | Late-stage functionalization |
Future Research Directions and Emerging Trends in Chemical Science
Development of Asymmetric Synthesis Routes
The introduction of chirality into pyridine-containing molecules is of paramount importance, as the stereochemistry often governs the biological activity and physical properties of the final compound. While 2-Methylpropyl pyridine-4-carboxylate is achiral, the development of asymmetric routes is crucial for synthesizing its chiral derivatives, such as those with stereocenters on the pyridine (B92270) ring or the alkyl chain.
Future research is focused on developing highly enantioselective catalytic methods. One promising approach involves the copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents, which has been shown to produce a wide range of chiral pyridines with excellent enantioselectivity. nih.gov This methodology relies on the activation of the substrate by a Lewis acid, making the typically unreactive alkenyl pyridines susceptible to nucleophilic attack. nih.gov Adapting this method could allow for the enantioselective introduction of substituents to the pyridine ring before or after the esterification step.
Another area of exploration is the synthesis of chiral tetrahydropyridine-3-carboxylates, which serve as valuable precursors. nih.gov Methodologies involving allylboration followed by ring-closing metathesis have successfully produced these chiral heterocycles with high enantiomeric excess. nih.gov Applying such strategies to precursors of this compound could unlock pathways to novel, chiral analogs with potential applications in medicinal chemistry.
Table 1: Comparison of Asymmetric Synthesis Strategies for Pyridine Derivatives
| Strategy | Catalyst/Reagent | Key Features | Potential Application for this compound Analogs |
|---|---|---|---|
| Copper-Catalyzed Conjugate Addition | Copper-chiral diphosphine ligand, Lewis Acid (e.g., TMSOTf), Grignard reagents | High enantioselectivity for β-substituted alkenyl pyridines; broad substrate scope. nih.gov | Introduction of chiral alkyl groups at the β-position relative to the pyridine ring. |
| Allylboration/Ring-Closing Metathesis | Chiral homoallylic amines, Grubbs' catalyst | Creates chiral C5-C6 disubstituted tetrahydropyridine-3-carboxylates; high diastereomeric excess. nih.gov | Synthesis of chiral, partially saturated pyridine ring analogs. |
| Friedel–Crafts Alkylation/Cyclization | Chiral-at-metal Rh(III) complexes | Very low catalyst loading (as low as 0.05 mol%); excellent enantioselectivity (up to 99% ee). rsc.org | Asymmetric synthesis of fused-ring systems incorporating the pyridine-4-carboxylate moiety. |
Flow Chemistry Applications in Continuous Production
Continuous flow chemistry is emerging as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. mdpi.comorganic-chemistry.org The application of flow chemistry to the production of this compound and its precursors is a key area for future research.
The synthesis of pyridine derivatives often involves highly exothermic or hazardous reactions, such as nitration. researchgate.net Flow reactors minimize the accumulation of dangerous intermediates, thus enabling safer operation on a larger scale. researchgate.net For instance, the two-step synthesis of 4-nitropyridine (B72724) from pyridine N-oxide has been successfully translated to a continuous flow system, achieving high throughput and yield with enhanced safety. researchgate.net This approach could be adapted for the synthesis of precursors to isonicotinic acid.
Furthermore, the esterification of isonicotinic acid with isobutyl alcohol to form the target compound is well-suited for a flow process. Packed-bed microreactors containing solid acid catalysts can facilitate the reaction, allowing for continuous production and easy separation of the product. organic-chemistry.org Research into optimizing residence time, temperature, and catalyst stability in a flow setup will be crucial for developing an efficient and sustainable manufacturing process. mdpi.combeilstein-journals.org
Table 2: Potential Flow Chemistry Applications in the Synthesis of this compound
| Synthetic Step | Flow Chemistry Approach | Advantages | Key Parameters for Optimization |
|---|---|---|---|
| Pyridine Ring Formation | Microwave-assisted flow synthesis (e.g., Bohlmann–Rahtz) | Rapid heating, single-step process without intermediate isolation, high yields. beilstein-journals.org | Flow rate, microwave power, catalyst choice, temperature. |
| Pyridine Functionalization (e.g., Nitration) | Packed-bed or tube reactor with continuous extraction | Minimized accumulation of hazardous intermediates, improved safety, high selectivity. researchgate.net | Residence time, reagent stoichiometry, temperature, extraction solvent. |
| Esterification | Packed-bed microreactor with solid acid catalyst | High conversion, easy product separation, catalyst reusability, continuous operation. organic-chemistry.org | Flow rate, temperature, catalyst loading, solvent. |
| N-Oxidation | Packed-bed microreactor with TS-1 catalyst and H₂O₂ | Safer and greener process, high efficiency, long-term catalyst stability (>800 hours). organic-chemistry.org | Temperature, H₂O₂ concentration, residence time. |
Chemoinformatics and Machine Learning for Synthetic Route Prediction
The integration of chemoinformatics and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the de novo design of synthetic routes. nih.govmdpi.com These computational tools can significantly accelerate the development of efficient and novel pathways to this compound.
Machine learning algorithms, particularly deep neural networks, can be trained on large datasets of chemical reactions to predict the most viable synthetic pathways for a target molecule. researchgate.net This approach can identify not only established routes but also novel, non-intuitive strategies that might be overlooked by human chemists. For this compound, this could involve predicting optimal starting materials and reagents to maximize yield and minimize byproducts.
Furthermore, ML models can be used for reaction optimization. Bayesian optimization algorithms, for example, have been successfully combined with flow chemistry platforms to efficiently find the optimal conditions (e.g., temperature, concentration, flow rate) to maximize the yield and production rate of a reaction. digitellinc.com This data-driven approach reduces the number of experiments required, saving time and resources. Applying these techniques to the synthesis of this compound could lead to highly optimized and robust manufacturing processes. digitellinc.com
Table 3: Chemoinformatics and Machine Learning in Synthetic Chemistry
| Application Area | Technique/Tool | Function | Relevance to this compound |
|---|---|---|---|
| Synthetic Route Prediction | Deep Learning Neural Networks | Analyzes known reactions to propose novel and efficient synthetic pathways for a target molecule. researchgate.net | Designing more efficient or sustainable synthesis routes from readily available starting materials. |
| Reaction Optimization | Bayesian Optimization, Active Learning | Intelligently explores reaction parameter space to find optimal conditions with minimal experimentation. digitellinc.com | Fine-tuning reaction conditions (temperature, pressure, catalyst) for esterification or ring formation to maximize yield. |
| Property Prediction (QSAR/QSPR) | Various Machine Learning Models | Predicts physicochemical properties, biological activity, or toxicity based on chemical structure. nih.govmdpi.com | In-silico screening of novel pyridine-4-carboxylate derivatives for desired properties before synthesis. |
| Generative Models | Recurrent Neural Networks (RNN) | Designs novel molecular structures with desired properties. mdpi.com | Generating new analogs of this compound with potentially enhanced biological activity or material properties. |
Exploration of Photo- and Electrocatalytic Transformations
Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional synthetic methods, often enabling unique chemical transformations under mild conditions. nih.govacs.org Research into these areas is set to provide new ways to functionalize the pyridine ring of this compound, leading to a diverse range of novel derivatives.
Visible-light photocatalysis has emerged as a particularly effective method for the C-H functionalization of pyridines. nih.govresearchgate.net One innovative approach utilizes a dithiophosphoric acid catalyst that performs three roles: it acts as a Brønsted acid to protonate the pyridine, a single-electron transfer (SET) reductant upon photoexcitation, and a hydrogen atom abstractor. acs.org This system generates pyridinyl radicals that can couple with other radical species, enabling regioselective alkylation at the C4 position, which is directly relevant to the pyridine-4-carboxylate scaffold. nih.govacs.org Exploring this chemistry could allow for the direct modification of the this compound ring, bypassing the need for pre-functionalized starting materials.
Electrocatalysis also provides a reagent-free method for driving chemical reactions. Site-selective electrochemical C-H silylation of pyridines has been demonstrated, enabled by temporary reductive dearomatization. acs.org Applying similar electrochemical strategies to this compound could facilitate the introduction of a wide array of functional groups onto the pyridine core, expanding the accessible chemical space for this important compound class.
Table 4: Emerging Photo- and Electrocatalytic Methods for Pyridine Functionalization
| Method | Catalysis Type | Transformation | Key Features |
|---|---|---|---|
| Organocatalytic Allylation | Photocatalysis | C(sp²)–C(sp³) bond formation via pyridinyl radical coupling. nih.gov | Diverges from classical Minisci chemistry; high regioselectivity for C4 functionalization. researchgate.netacs.org |
| C-H Silylation | Electrocatalysis | Site-selective introduction of silyl (B83357) groups onto the pyridine ring. acs.org | Achieved through temporary reductive dearomatization; avoids harsh reagents. acs.org |
| Minisci-type Alkylation | Photocatalysis | C-H alkylation of pyridines. acs.org | Can be achieved with metal-free semiconductor heterojunctions under visible light. acs.org |
Q & A
Q. What are the key synthetic routes for 2-methylpropyl pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis of pyridine-carboxylate esters typically involves esterification of pyridine-4-carboxylic acid with alcohols like 2-methylpropanol (isobutanol) under acid catalysis. A common method includes:
- Step 1: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.
- Step 2: Reaction of the acid chloride with 2-methylpropanol in anhydrous dichloromethane (DCM) or toluene, catalyzed by a base like pyridine to neutralize HCl byproducts .
- Critical parameters: Temperature (typically 0–25°C), solvent polarity, and stoichiometric ratios of alcohol to acid chloride. Excess alcohol may improve ester yield but complicate purification.
- Purity optimization: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Pyridine protons appear as a doublet (δ 8.5–8.7 ppm), while the ester methyl groups resonate as a singlet (δ 1.0–1.2 ppm) .
- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm, and pyridine carbons at δ 120–150 ppm .
- Mass Spectrometry (MS): Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z corresponding to the molecular weight (e.g., C₁₀H₁₃NO₂: 179.21 g/mol). Fragmentation patterns include loss of the isobutyl group (C₄H₉) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) can confirm purity (>98%) .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction data during the synthesis of this compound?
Discrepancies in yield or purity often arise from:
- Impurity sources: Unreacted starting materials (pyridine-4-carboxylic acid) or side products (diesters or acid anhydrides).
- Resolution: Monitor reaction progress via TLC (silica, UV detection) and adjust stoichiometry or catalyst loading .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) may accelerate esterification but hinder isolation.
- Resolution: Optimize solvent choice (e.g., toluene for better azeotropic water removal) .
- Catalyst deactivation: Moisture-sensitive catalysts (e.g., H₂SO₄) may lose efficacy in humid conditions.
- Resolution: Use molecular sieves or anhydrous reaction setups .
Q. How can computational methods predict the reactivity and stability of this compound in catalytic systems?
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the pyridine nitrogen’s lone pair (HOMO) influences ester hydrolysis rates .
- Molecular Dynamics (MD): Simulate solvent interactions to assess steric hindrance from the isobutyl group, which may reduce enzymatic or catalytic degradation .
- Thermodynamic modeling: Predict thermal stability using software like Gaussian or ORCA to analyze bond dissociation energies (BDEs) of the ester linkage .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
